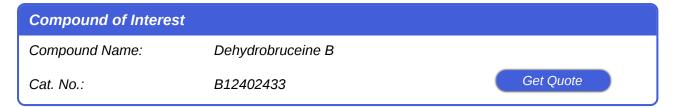


Application Notes and Protocols for the HPLC Purification of Dehydrobruceine B

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceine B is a quassinoid compound found in Brucea javanica, a plant with a long history in traditional medicine for treating various ailments. Quassinoids are a class of bitter compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimalarial properties. **Dehydrobruceine B**, in particular, has garnered interest for its potential as an anti-inflammatory agent through the inhibition of nitric oxide (NO) production. The effective purification of **Dehydrobruceine B** is a critical step for its further pharmacological investigation and potential drug development. This document provides a detailed protocol for the purification of **Dehydrobruceine B** using High-Performance Liquid Chromatography (HPLC) and outlines its anti-inflammatory activity.

Data Presentation Physicochemical Properties of Dehydrobruceine B



| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C23H26O11 | [1] |
| Molecular Weight | 478.4 g/mol | [1] |
| IUPAC Name | methyl (1R,2S,3R,6R,13S,14R,15R,1 6S,17S)-3-acetyloxy-11,15,16- trihydroxy-9,13-dimethyl-4,10- dioxo-5,18- dioxapentacyclo[12.5.0.0¹,6.0², ¹¹7.08,¹³]nonadeca-8,11-diene- 17-carboxylate | [1] |

HPLC and UPLC-MS Data

| Parameter | Value | Reference |
|--|--|-----------|
| UPLC-MS Retention Time | 9.82 min | [2] |
| Column | Not specified | [2] |
| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) | [2] |
| Preparative HPLC Conditions (Representative) | | |
| Column | C18, 5 μm, 4.6 x 250 mm | [3] |
| Mobile Phase | Methanol-water gradient | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection Wavelength | 270 nm | [3] |

Biological Activity of Related Dehydro-quassinoids



| Compound | IC50 (μM) for NO Inhibition | Reference |
|-------------------|-----------------------------|-----------|
| Dehydrobruceine C | 33.11 | [4][5] |
| Bruceine B | 26.83 | [4][5] |
| Bruceine C | 9.08 | [4][5] |
| Bruceantinol | 8.25 | [4][5] |

Experimental ProtocolsPreparation of Crude Extract from Brucea javanica

- Drying and Pulverization: Obtain dried seeds of Brucea javanica. Grind the seeds into a fine powder using a mechanical grinder.
- Extraction: Macerate the powdered seeds in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature.
- Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper.
 Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanol extract.
- Solvent Partitioning: Suspend the crude extract in water and partition successively with nhexane, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with quassinoids.
- Drying: Dry the ethyl acetate fraction in a vacuum oven to yield a powdered extract.

HPLC Purification of Dehydrobruceine B

This protocol is a representative method based on the successful separation of other quassinoids from Brucea javanica.[3]

 Sample Preparation: Dissolve the dried ethyl acetate extract in methanol to a final concentration of 10 mg/mL. Filter the solution through a 0.45 μm syringe filter before injection.



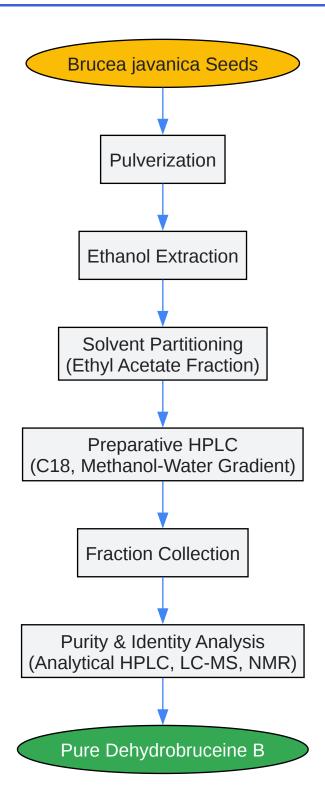
- HPLC System and Parameters:
 - HPLC Instrument: A preparative HPLC system equipped with a UV-Vis detector.
 - Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 5 μm, 4.6 x 250 mm).
 [3]
 - Mobile Phase A: Water
 - Mobile Phase B: Methanol
 - Gradient Elution:
 - 0-10 min: 20% B
 - 10-30 min: 20-50% B
 - 30-40 min: 50-80% B
 - 40-45 min: 80% B
 - 45-50 min: 80-20% B (re-equilibration)
 - Flow Rate: 1.0 mL/min[3]
 - Detection Wavelength: 270 nm[3]
 - Injection Volume: 100 μL
- Fraction Collection: Collect fractions based on the elution profile, targeting the peak
 corresponding to **Dehydrobruceine B**. The retention time will need to be determined using
 an analytical standard if available, or by analyzing the collected fractions using LC-MS.
- Purity Analysis and Compound Identification:
 - Analyze the collected fractions using analytical HPLC under the same conditions to assess purity.



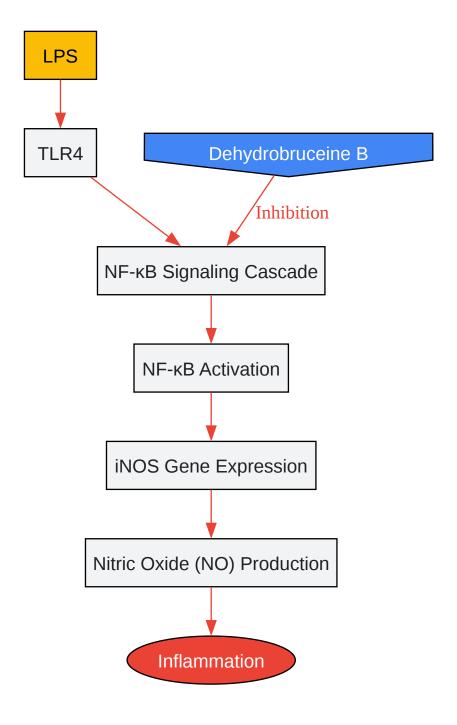
 Confirm the identity of the purified compound as **Dehydrobruceine B** using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations Experimental Workflow for Dehydrobruceine B Purification









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